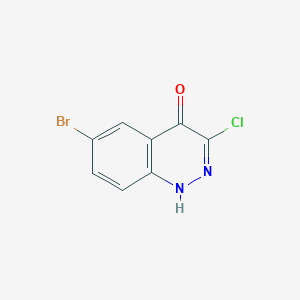

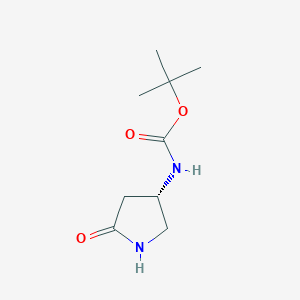

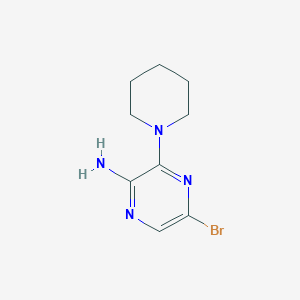

![molecular formula C9H18N2 B1521447 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5015-92-9](/img/structure/B1521447.png)

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Overview

Description

3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a chemical compound . It is also known as 3-methyl-octahydro-1H-pyrido[1,2-a]piperazine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 . The molecular weight is 154.26 g/mol . Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It is stored at room temperature .Scientific Research Applications

Anticancer Agents

The research on 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine includes its potential as an anticancer agent. The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to the 1,2-dihydropyrido[3,4-b]pyrazines, has been explored for their significant antitumor activity in mice. These compounds, including analogues like this compound, have been investigated as mitotic inhibitors, showing potential in causing the accumulation of cells at mitosis, which is a crucial process in cancer treatment (Temple et al., 1987).

Antiulcer Properties

Another significant area of research for compounds like this compound is in the development of antiulcer agents. Studies have shown that these compounds exhibit gastric antisecretory and cytoprotective properties, making them potential candidates for treating ulcers. The chemistry of these compounds, including their pharmacodynamics and metabolism, has been explored in depth (Kaminski et al., 1987).

Polyfunctional Scaffolds

This compound and its derivatives have been synthesized as polyfunctional scaffolds, demonstrating potential in drug discovery and the development of new chemical entities, especially in the life science industries. These scaffolds are valuable for synthesizing poly-substituted pyridopyrazine derivatives, which are important in various scientific applications, including medicinal chemistry (Sandford et al., 2005).

Analytical Reagents

Compounds in the pyrido[1,2-a]pyrazine family have been evaluated as analytical reagents. Their application in chromogenic reactions for detecting metal ions like iron and copper has been a focus of research. This includes the study of their sensitivity and selectivity in reactions, enhancing their utility in analytical chemistry (Stephen, 1969).

Antibacterial Activity

There has been significant research into the antibacterial properties of pyrido[1,2-a]pyrazine derivatives. These studies include synthesizing new compounds and evaluating their effectiveness against various bacterial strains. The focus has been on developing potent inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication, with these compounds showing promise against resistant bacteria (Li et al., 1996).

Optoelectronic Applications

Compounds derived from this compound have been studied for their potential in optoelectronic applications. The synthesis and characterization of such compounds, including their optical and thermal properties, indicate that they may be promising materials for use in optoelectronics (Meti et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFVWTLRGWWYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667872 | |

| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5015-92-9 | |

| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

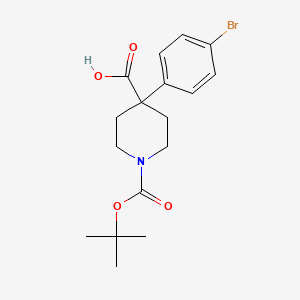

![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)

![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)